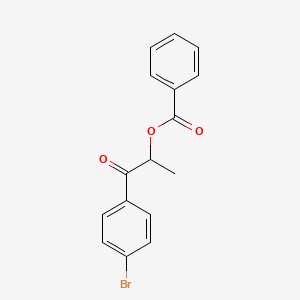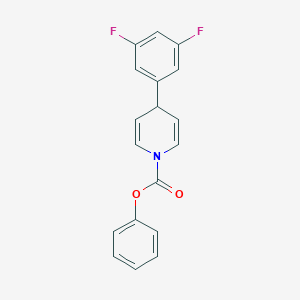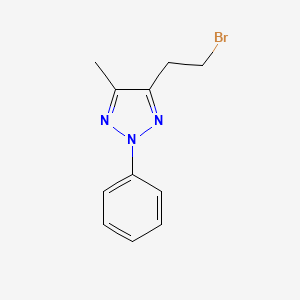![molecular formula C21H23NO2 B12608963 Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl- CAS No. 648928-53-4](/img/structure/B12608963.png)
Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound features a piperidine ring fused to a xanthene core, with a butyl group attached to the piperidine nitrogen. The spirocyclic structure imparts significant rigidity to the molecule, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- typically involves multi-step organic reactions. One common synthetic route starts with the formation of the xanthene core, followed by the introduction of the piperidine ring through a spirocyclization reaction. The butyl group is then introduced via alkylation of the piperidine nitrogen. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which can exhibit strong fluorescence.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. The xanthene core can also participate in electron transfer processes, influencing cellular redox states. Additionally, the spirocyclic structure can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-butyl-
- Sodium 3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate)
Uniqueness
Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, fluorescence, and potential therapeutic effects .
Properties
CAS No. |
648928-53-4 |
|---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-butylspiro[piperidine-3,9'-xanthene]-2-one |
InChI |
InChI=1S/C21H23NO2/c1-2-3-14-22-15-8-13-21(20(22)23)16-9-4-6-11-18(16)24-19-12-7-5-10-17(19)21/h4-7,9-12H,2-3,8,13-15H2,1H3 |
InChI Key |
AFQPAYXRTJHOLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC2(C1=O)C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)

![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate](/img/structure/B12608908.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)






![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)
